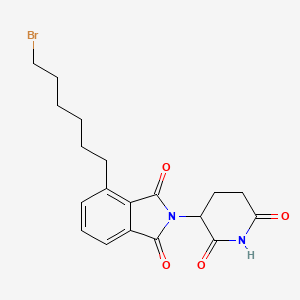
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine is an organic compound that features a cyclohexyl group attached to an ethyl chain, which is further connected to a pyrrolidine ring with a methylamine substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine typically involves multiple steps. One common method starts with the preparation of the cyclohexylethyl group, which can be synthesized through the hydrogenation of cyclohexene followed by alkylation with ethyl bromide. The resulting 2-cyclohexylethyl bromide is then reacted with N-methylpyrrolidine under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency. Continuous flow reactors and automated systems might be employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting any double bonds or carbonyl groups to their corresponding alkanes or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium (Pd) catalyst
Substitution: Alkyl halides (e.g., methyl iodide), acyl chlorides (e.g., acetyl chloride)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: N-alkylated or N-acylated derivatives
Scientific Research Applications
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as its role in drug development for neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine involves its interaction with molecular targets such as enzymes and receptors. The compound may bind to specific sites on these targets, altering their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-cyclohexylethyl)-3-(2-methoxyphenylacetyl)indole
- 1-(2-cyclohexylethyl)-N-methylpyrrolidine
- 2-cyclohexylethylamine
Uniqueness
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine is unique due to its specific combination of a cyclohexyl group, ethyl chain, and pyrrolidine ring with a methylamine substituent This structure imparts distinct chemical and biological properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C13H26N2 |
|---|---|
Molecular Weight |
210.36 g/mol |
IUPAC Name |
1-(2-cyclohexylethyl)-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C13H26N2/c1-14-13-8-10-15(11-13)9-7-12-5-3-2-4-6-12/h12-14H,2-11H2,1H3 |
InChI Key |
TZIMYYSTACVWEM-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)CCC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



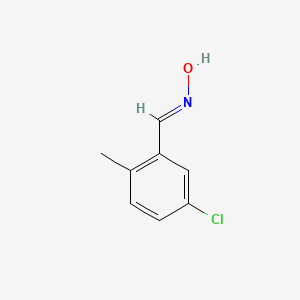
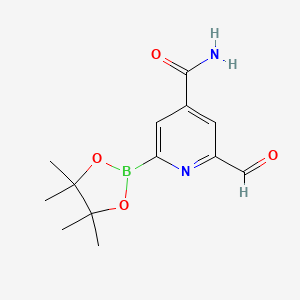
![2-(Benzo[d][1,3]dioxol-5-yl)ethyl pivalate](/img/structure/B14771399.png)
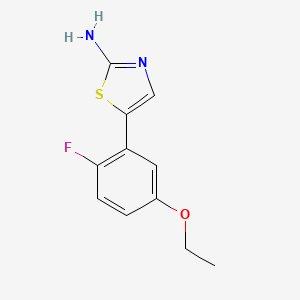
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2S)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-hydroxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14771408.png)
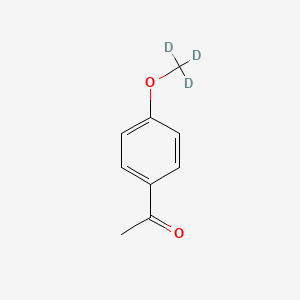
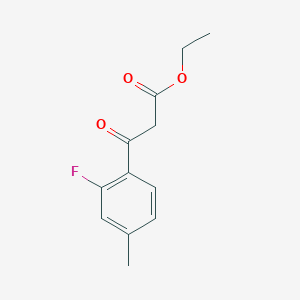
![4-(4-Bromophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;tetrafluoroborate](/img/structure/B14771424.png)
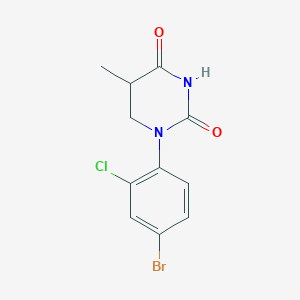
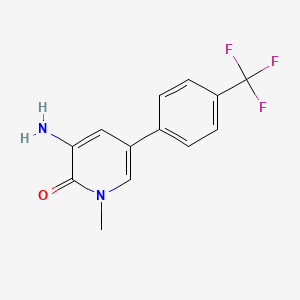
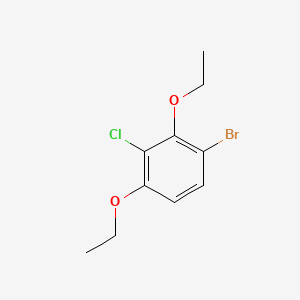
![8-Boc-3-(2-methoxycarbonylphenyl)-8-aza-bicyclo[3.2.1]oct-2-ene](/img/structure/B14771448.png)
